2-Chloropropan-2-yl carbonisocyanatidate
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Overview
Description
2-Chloropropan-2-yl carbonisocyanatidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Chloropropan-2-yl carbonisocyanatidate typically involves the reaction of 2-chloropropan-2-yl alcohol with carbonisocyanatidate under specific conditions. The reaction is carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
2-Chloropropan-2-yl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloropropan-2-yl carbonisocyanatidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloropropan-2-yl carbonisocyanatidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context and application.
Comparison with Similar Compounds
2-Chloropropan-2-yl carbonisocyanatidate can be compared with other similar compounds such as:
- 2-Chloropropan-2-yl acetate
- 2-Chloropropan-2-yl carbonate
- 2-Chloropropan-2-yl carbamate These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes.
Properties
CAS No. |
56674-90-9 |
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Molecular Formula |
C5H6ClNO3 |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
2-chloropropan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H6ClNO3/c1-5(2,6)10-4(9)7-3-8/h1-2H3 |
InChI Key |
LYUHZFGPRBYMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC(=O)N=C=O)Cl |
Origin of Product |
United States |
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